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Compound of Interest

Compound Name: Efrapeptin F

Cat. No.: B144461 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure of Efrapeptin F, a

potent peptide inhibitor of mitochondrial F1F0-ATPase. The document details its amino acid

composition, three-dimensional conformation as determined by X-ray crystallography, and the

nonribosomal peptide synthetase (NRPS) pathway responsible for its biosynthesis.

Chemical Structure and Composition
Efrapeptin F is a linear peptide with the following amino acid sequence:

Ac-Pip-Aib-Pip-Aib-Aib-Leu-βAla-Gly-Aib-Aib-Pip-Aib-Ala-Leu-Iva-Leu-NH-CH(CH₂-CH(CH₃)₂)-

CH₂-N-heterocycle

Where:

Ac: Acetyl group

Pip: Pipecolic acid

Aib: α-aminoisobutyric acid

Leu: Leucine

βAla: β-Alanine
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Gly: Glycine

Ala: Alanine

Iva: Isovaline

N-heterocycle: A C-terminal 2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidin-5-ium moiety

attached to the final leucine residue.

The molecular formula of Efrapeptin F is C₈₂H₁₄₁N₁₈O₁₆⁺, and its molecular weight is 1635.1

g/mol .[1]

Quantitative Structural Data
The three-dimensional structure of Efrapeptin F has been determined in a complex with bovine

mitochondrial F1-ATPase at a resolution of 3.1 Å through X-ray crystallography (PDB ID:

1EFR).[2] The peptide adopts a conformation with two helical domains connected by a flexible

linker.

Table 1: Selected Bond Lengths in Efrapeptin F (from PDB ID: 1EFR)

Atom 1 Atom 2 Bond Length (Å)

C O 1.25

C N 1.33

CA C 1.52

CA N 1.46

CB CA 1.53

Table 2: Selected Bond Angles in Efrapeptin F (from PDB ID: 1EFR)
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Atom 1 Atom 2 Atom 3 Bond Angle (°)

O C N 125.0

C N CA 121.7

N CA C 111.2

CA C O 120.4

CA C N 116.5

Note: The values presented are representative and may vary slightly for different residues

within the peptide chain.

Experimental Protocols
Structure Elucidation by X-ray Crystallography
The following protocol is a summary of the methods used to determine the crystal structure of

the Efrapeptin F-F1-ATPase complex.

1. Crystallization:

Bovine mitochondrial F1-ATPase was co-crystallized with Efrapeptin F.
Crystals were grown using the microdialysis method at a pH of 7.2 and a temperature of 22-
24 °C.[2]
The crystallization solution contained PEG 6000 as a precipitant, Tris-HCl buffer, sodium
chloride, and EDTA.[2]

2. Data Collection:

X-ray diffraction data were collected at a synchrotron source (SRS BEAMLINE PX9.6).[2]
The data were collected at a temperature of 100 K using an image plate detector.[2]

3. Structure Solution and Refinement:

The structure was solved by molecular replacement using a previously determined structure
of F1-ATPase (PDB ID: 1bmf) as a starting model.[2]
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The model was refined using the TNT software package.[3] The final R-factor was 0.177 and
the R-free was 0.225.[2]

Biosynthesis Studies
The biosynthesis of Efrapeptin F is mediated by a large, multi-modular nonribosomal peptide

synthetase (NRPS). The following outlines a general approach for studying this biosynthetic

pathway.

1. Fungal Culture and Efrapeptin Extraction:

Tolypocladium geodes is cultured in a shaken liquid medium.
Efrapeptins are extracted from the culture using dichloromethane.
High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the
different efrapeptin variants.[4]

2. Directed Biosynthesis:

To confirm the incorporation of specific amino acid precursors, the culture medium is
supplemented with the amino acid of interest (e.g., alanine).
The relative abundance of the corresponding efrapeptin variant (e.g., Efrapeptin F) is then
analyzed by HPLC to demonstrate directed biosynthesis.[4]

3. Gene Cluster Analysis:

The genome of the producing organism (Tolypocladium inflatum) is sequenced.
Bioinformatic tools such as antiSMASH are used to identify the NRPS gene cluster
responsible for efrapeptin biosynthesis.
The organization of the modules and the substrate specificity of the adenylation (A) domains
are predicted based on sequence homology.

Visualizations
Efrapeptin F Biosynthesis Workflow
The following diagram illustrates the general workflow for the nonribosomal peptide synthesis

of Efrapeptin F.
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Caption: General workflow of Efrapeptin F biosynthesis by NRPS.

Experimental Workflow for Structure Elucidation
This diagram outlines the key steps involved in determining the three-dimensional structure of

Efrapeptin F.
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Caption: Workflow for X-ray crystallographic structure determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of Efrapeptin F]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b144461#chemical-structure-of-efrapeptin-f-peptide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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